Levocetirizine N-oxide

Catalog No.
S859153
CAS No.
442863-80-1
M.F
C21H25ClN2O4
M. Wt
404.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocetirizine N-oxide

CAS Number

442863-80-1

Product Name

Levocetirizine N-oxide

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1

SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]

Synonyms

Acetic acid, 2-​[2-​[4-​[(R)​-​(4-​chlorophenyl)​phenylmethyl]​-​1-​oxido-​1-​piperazinyl]​ethoxy]​-

an impurity of cetirizine

Levocetirizine N-oxide is a primary human metabolite of levocetirizine, a widely used second-generation antihistamine. As the R-enantiomer of cetirizine's N-oxide metabolite, this compound is essential for pharmaceutical quality control, impurity profiling, and drug metabolism and pharmacokinetics (DMPK) studies. Its primary procurement value lies in its role as a well-characterized analytical reference standard, enabling accurate quantification and identification in complex biological or chemical matrices.

In analytical and regulatory contexts, substituting Levocetirizine N-oxide with its parent drug, levocetirizine, or the racemic mixture, cetirizine, is fundamentally invalid. The N-oxidation metabolic pathway creates a distinct chemical entity with a different molecular weight (404.9 g/mol for the N-oxide vs. 388.9 g/mol for levocetirizine) and unique chromatographic and mass spectrometric properties. Consequently, levocetirizine cannot be used as a standard to accurately quantify its own metabolite in pharmacokinetic studies or to identify it as a specific impurity in active pharmaceutical ingredient (API) manufacturing. Procuring the specific N-oxide metabolite is non-negotiable for any validated bioanalytical method development or regulatory submission requiring impurity characterization.

Essential for Bioanalytical Specificity: Distinguishing Metabolite from Parent Drug

Levocetirizine N-oxide is structurally distinct from its parent compound, levocetirizine, which is critical for developing specific bioanalytical assays. In tandem mass spectrometry (LC-MS/MS), a standard technique for drug quantification in plasma, levocetirizine is monitored using the precursor-to-product ion transition of m/z 389.0 → 201.0. The addition of an oxygen atom in Levocetirizine N-oxide (Molecular Weight: 404.89 g/mol) compared to the parent drug (Molecular Weight: 388.89 g/mol) ensures a different mass-to-charge ratio, preventing analytical interference. This mass difference is fundamental for the specificity required in pharmacokinetic studies to separately quantify the administered drug and its metabolites.

Evidence DimensionMass-to-Charge Ratio (m/z) in LC-MS/MS
Target Compound DataExpected [M+H]+ > 405 (based on MW of 404.89)
Comparator Or BaselineLevocetirizine (Parent Drug): m/z 389.0
Quantified DifferenceDifference of +16 AMU (Atomic Mass Units)
ConditionsPositive electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for plasma sample analysis.

This mass difference makes it possible to distinguish the metabolite from the parent drug, a non-negotiable requirement for valid pharmacokinetic and drug metabolism studies.

Confirmed Human Metabolite: Justifying its Use as a Reference Standard

The procurement of Levocetirizine N-oxide is justified by its confirmed status as a human metabolite. Although levocetirizine is poorly metabolised overall, N-oxidation is an identified metabolic pathway. Following a single oral 5 mg dose of radiolabelled levocetirizine in healthy volunteers, the parent compound accounted for 85.8% of the dose excreted in urine over 48 hours. However, at least 13 minor metabolites, including the N-oxide, were detected, collectively representing 2.4% of the dose. While a minor pathway, its presence necessitates the availability of a reference standard for comprehensive metabolic profiling and safety assessments.

Evidence DimensionUrinary Excretion (% of Oral Dose at 48h)
Target Compound DataComponent of the 2.4% accounted for by 13+ minor metabolites.
Comparator Or BaselineLevocetirizine (Parent Compound): 85.8%
Quantified DifferenceLevocetirizine is the major excreted species, but the N-oxide is a confirmed, quantifiable metabolite.
ConditionsHuman volunteers after a single 5 mg oral dose of [14C]levocetirizine.

This confirms the compound's biological relevance, making it a required reference material for thorough drug metabolism studies mandated by regulatory agencies.

Processability: Availability as a High-Purity Standard vs. Inefficient Isolation

Levocetirizine N-oxide is available as a high-purity analytical grade powder, suitable for use as a reference standard in regulated environments. This contrasts sharply with the alternative of isolating the metabolite from biological matrices (e.g., urine), which is inefficient, yields low quantities, and is unsuitable for creating a certified reference material. A study on the oxidation of cetirizine and levocetirizine using Oxone (potassium hydrogenperoxomonosulfate) demonstrated a quantitative reaction to form the corresponding N-oxides, indicating a viable synthetic route for producing this material at scale and high purity for procurement as a reference standard. This synthetic availability is key for consistent quality control and reproducible analytical results.

Evidence DimensionSource & Purity for Analytical Use
Target Compound DataAvailable as a high-purity (>95%) synthetic analytical standard.
Comparator Or BaselineIsolation from biological fluids (e.g., urine), yielding trace amounts in a complex matrix.
Quantified DifferenceHigh-purity solid vs. trace-level, low-purity biological extract.
ConditionsPharmaceutical quality control and bioanalytical method validation.

Procuring a synthetically produced, high-purity standard ensures analytical accuracy and reproducibility, which is impossible to achieve by isolating the metabolite from biological samples.

Quantitative Bioanalysis for Pharmacokinetic (PK) Studies

As a certified reference material for developing and validating LC-MS/MS methods to quantify the formation and elimination of this specific metabolite in plasma or urine, following administration of levocetirizine.

Pharmaceutical Impurity Profiling and Quality Control

For use as a qualified standard to identify and quantify Levocetirizine N-oxide as a potential impurity in levocetirizine drug substance or drug product, as required by regulatory guidelines for API characterization.

Metabolic Stability and Drug-Drug Interaction Assays

In in-vitro studies using human liver microsomes or other enzyme systems to investigate the metabolic pathways of levocetirizine and assess the potential for drug-drug interactions involving the N-oxidation route.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.1

Wikipedia

Levocetirizine N-oxide

Dates

Last modified: 04-14-2024

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